molecular formula C15H22N2O2 B2937744 [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid CAS No. 1353965-15-7

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B2937744
CAS No.: 1353965-15-7
M. Wt: 262.353
InChI Key: KLKISZADWOFJCZ-UHFFFAOYSA-N
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Description

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid is a synthetic organic compound featuring a pyrrolidine core substituted with a benzyl group at the 1-position, a methylamino-methyl group at the 3-position, and an acetic acid moiety. While direct studies on this compound are scarce in the provided evidence, its structural analogs (e.g., benzeneacetic acid derivatives and pyrrolidine-based amino acids) suggest applications in coordination chemistry, pharmaceuticals, or environmental remediation .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)methyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(12-15(18)19)9-14-7-8-17(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKISZADWOFJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, which is then reduced to yield the pyrrolidine ring. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to introduce the amino acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

  • Pyrrolidine ring : Enhances rigidity and influences lipophilicity.
  • Methylamino-methyl side chain: Provides a secondary amine for hydrogen bonding or metal coordination.
  • Acetic acid moiety : Enables pH-dependent solubility and metal chelation.

Table 1: Comparison with Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Potential Applications
[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid Not available C₁₆H₂₂N₂O₂ 274.36 g/mol Pyrrolidine, benzyl, methylamino, -COOH Chelation, drug design
Benzeneacetic acid, 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl] 870964-67-3 C₂₄H₂₆N₂O₂ 374.48 g/mol Pyrrolidine, naphthyl, ethylamino, -COOH Pharmaceutical intermediates
[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid Not available C₁₅H₂₂N₂O₂ 262.35 g/mol Pyrrolidine, benzyl, methylamino, -COOH Discontinued research chemical

Chelation and Adsorption Properties

While the target compound lacks direct adsorption studies, its acetic acid group parallels functionalized adsorbents like acetic acid-modified sludge-based biochar (ASBB) , which achieves 97.8% uranium removal via -COOH coordination . Key differences include:

  • Mechanism: ASBB relies on physical adsorption and monodentate -COO⁻ coordination with U(VI) , whereas [(1-Benzyl-pyrrolidin-...) may exhibit bidentate chelation due to its amine and carboxylate groups.
  • Efficiency : ASBB achieves rapid equilibrium (5 min) at pH 6.0 , but the target compound’s performance would depend on amine protonation and carboxylate availability across pH ranges.

Stability and Reusability

  • ASBB retains 93% efficiency after multiple cycles due to stable -COOH groups .
  • Pyrrolidine-based analogs may face stability challenges in acidic conditions, where protonation of the amine could reduce metal-binding capacity.

Biological Activity

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a benzyl group and a methyl amino group linked to an acetic acid moiety. Its molecular formula is C14_{14}H20_{20}N2_2O2_2, with a molecular weight of approximately 250.32 g/mol. The presence of both amino and carboxylic acid functional groups allows for diverse interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. It interacts with neurotransmitter systems, particularly modulating glutamate and gamma-aminobutyric acid (GABA) pathways, which are crucial for maintaining neuroprotection and cognitive function.
  • Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in neuronal tissues .
  • Anti-inflammatory Properties : this compound has been implicated in reducing neuroinflammation, which is often associated with neurodegenerative diseases. Its ability to inhibit pro-inflammatory cytokines suggests a therapeutic potential in conditions like Alzheimer's disease .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, influencing various biochemical pathways related to neurotransmission and inflammation:

  • Inhibition of Nitric Oxide Synthase (nNOS) : The compound has been studied for its selective inhibition of neuronal nitric oxide synthase (nNOS), which plays a critical role in neurovascular signaling. This inhibition can prevent excessive nitric oxide production, thereby protecting against neuronal damage during ischemic events .

Data Summary

Biological Activity Mechanism References
Neuroprotective EffectsModulates glutamate and GABA pathways
Antioxidant ActivityScavenges free radicals
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Inhibition of nNOSPrevents excessive nitric oxide production

Case Studies

  • Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of this compound significantly reduced neuronal cell death following induced ischemic episodes. Behavioral assessments indicated improved cognitive function post-treatment .
  • In Vitro Studies : In vitro assays revealed that the compound effectively decreased levels of reactive oxygen species (ROS) in cultured neuronal cells exposed to oxidative stress, confirming its antioxidant capacity .
  • Inflammation Reduction : Research focused on microglial cells showed that treatment with the compound resulted in decreased expression of inflammatory markers, suggesting potential applications in treating neuroinflammatory conditions.

Q & A

Q. What synthetic strategies are effective for introducing the methyl-amino-acetic acid moiety in [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid?

A common approach involves coupling reactions using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to link the pyrrolidine and acetic acid components. For example, coupling methyliminodiacetic anhydride with a benzyl-pyrrolidine intermediate in anhydrous DMF at room temperature yielded a 42% purified product via preparative HPLC . Key variables include solvent choice (e.g., DMF for polar intermediates), reaction time (overnight stirring), and purification methods (HPLC with trifluoroacetic acid buffers).

Q. How can HPLC conditions be optimized for purity analysis of this compound?

Buffer selection is critical:

Buffer SystempH RangeLC-MS Compatibility
Formic acid (0.1%)2.7Yes
Ammonium formate2.7–4.7Yes
Trifluoroacetic acid2.0No

Formic acid or ammonium formate buffers are preferred for LC-MS compatibility, while trifluoroacetic acid may suppress ionization . Preparative HPLC with gradients (e.g., acetonitrile/water + 0.1% TFA) can achieve >98% purity, as demonstrated in a synthesis yielding m/z=435 [M+H]+ .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : Proton and carbon NMR identify benzyl, pyrrolidine, and acetic acid moieties.
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z=435 [M+H]+) .
  • Polarimetry : For chiral centers, optical rotation data can resolve stereochemistry, as seen in (S)-configured pyrrolidine derivatives .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect pharmacological activity?

Stereochemistry significantly impacts receptor binding. For instance, (S)-1-Benzyl-3-methylaminopyrrolidine derivatives exhibit >97% enantiomeric purity, suggesting selective synthesis protocols are required to isolate active stereoisomers . Computational docking studies (e.g., using GPCRdb) can predict binding affinities, while in vitro assays (e.g., neurotensin receptor agonism) validate activity .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 42% vs. higher yields)?

Discrepancies may arise from:

  • Reaction Scale : Smaller scales (e.g., 1 mmol) often have lower yields due to handling losses.
  • Purification : Preparative HPLC vs. column chromatography impacts recovery rates .
  • Catalysts : DMAP vs. alternative catalysts (e.g., HOBt) may improve coupling efficiency.
    A systematic comparison of these variables is recommended, with detailed reporting of reaction conditions.

Q. What structural analogs of this compound show improved stability or bioavailability?

Modifications to the benzyl or acetic acid groups can enhance properties:

AnalogModificationImpact
4-Chloro-benzeneacetic acidChlorine substitutionIncreased metabolic stability
Pyridinyloxy derivativesHeterocyclic substitutionEnhanced solubility

These analogs, such as those with 3,5-difluoro or pyridinyloxy groups, demonstrate how substituents influence pharmacokinetics .

Q. How to design stability studies under varying pH conditions?

  • Buffer Selection : Use citrate (pH 2.1–6.4) or ammonium bicarbonate (pH 6.6–8.6) to simulate physiological and storage conditions .
  • Degradation Markers : Monitor hydrolysis of the methyl-amino bond via LC-MS.
  • Kinetic Analysis : Calculate half-life (t½) at different pH levels to identify degradation pathways.

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for similar compounds?

Variations in assay conditions (e.g., receptor isoform, cell line) and compound purity (e.g., 95% vs. >98%) can lead to discrepancies. For example, impurities in the benzyl-pyrrolidine intermediate may antagonize neurotensin receptors, altering observed efficacy . Standardized protocols for compound validation (e.g., NMR purity >95%, IC50 reproducibility across labs) are critical.

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